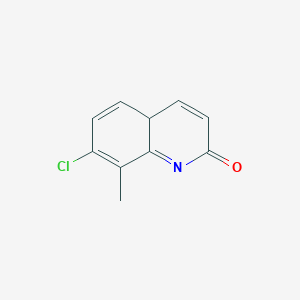

7-chloro-8-methyl-4aH-quinolin-2-one

Description

7-chloro-8-methyl-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The presence of a chlorine atom at the 7th position and a methyl group at the 8th position in the quinolinone ring imparts unique chemical properties to this compound.

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

7-chloro-8-methyl-4aH-quinolin-2-one |

InChI |

InChI=1S/C10H8ClNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5,7H,1H3 |

InChI Key |

OZQBGVZWUJRVSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2C1=NC(=O)C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-methyl-4aH-quinolin-2-one can be achieved through several methods. One common method involves the chlorination of 4-hydroxy-8-methylquinolin-2-one using a mixture of phosphoryl chloride and phosphorus pentachloride. This reaction yields 2,4-dichloro-8-methylquinoline, which upon acid hydrolysis furnishes this compound .

Another method involves the direct carbonylation of o-alkenylanilines using carbon monoxide, with copper(II) acetate and palladium(II) acetate as catalysts. This method is practical and efficient, providing high yields under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and hydrolysis reactions. The use of continuous flow reactors and automated systems ensures consistent product quality and high throughput. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-chloro-8-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by nucleophiles such as sulfanyl, hydrazino, azido, and amino groups.

Thiation: The compound can be converted to its thione analogue using phosphorus pentasulfide or thiourea.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as thiourea, hydrazine, and sodium azide are commonly used.

Thiation: Phosphorus pentasulfide or thiourea in boiling ethanol is used for thiation reactions.

Major Products Formed

Nucleophilic Substitution: Products include 4-sulfanyl, hydrazino, azido, and amino derivatives of quinolin-2-one.

Thiation: The major product is 4-chloro-8-methylquinoline-2-thione.

Scientific Research Applications

7-chloro-8-methyl-4aH-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups enhance its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

4-chloro-8-methylquinolin-2-one: Similar structure but lacks the chlorine atom at the 7th position.

8-methylquinolin-2-one: Lacks both chlorine atoms at the 4th and 7th positions.

7-chloroquinolin-2-one: Lacks the methyl group at the 8th position.

Uniqueness

7-chloro-8-methyl-4aH-quinolin-2-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.